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molecular formula C6H2Cl2N2O5 B8495585 2,3-Dichloro-4,6-dinitrophenol

2,3-Dichloro-4,6-dinitrophenol

Cat. No. B8495585
M. Wt: 252.99 g/mol
InChI Key: NJOGBEJNDBBDIZ-UHFFFAOYSA-N
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Patent
US05399768

Procedure details

A 100 mL round-bottomed flask with stir bar is charged with 10 milliliters (mL) of liquid ammonia and 5.6 grams (g) (0.050 mol) of potassium t-butoxide. The resulting mixture is refluxed at -33° C. under a dry ice/acetone condenser and a nitrogen atmosphere. A solution of 2.4 g (0.010 mol) 1,2-dichloro-3,5-dinitrobenzene and 1.1 g (1.1 eq.) of 90% t-butyl hydroperoxide in 30 mL of N-methylpyrrolidinone is added dropwise over approximately 1 hour to the agitated refluxing liquid ammonia reaction mixture. Upon completion of the addition, the dry ice/acetone condenser is removed and the ammonia is allowed to evaporate under a stream of dry nitrogen. The crude 2,3-dichloro-4,6-dinitrophenol is isolated by pouring the reaction mixture into 50 mL of aqueous hydrochloric acid, extracted with ethyl acetate and the organic solvents evaporated under reduced pressure (15 mm). The yield of the product is 2.2 g (89%). This product is of sufficient purity to be used without further refinement.
[Compound]
Name
liquid
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step Two
Quantity
1.1 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N.CC(C)([O-:5])C.[K+].[Cl:8][C:9]1[CH:14]=[C:13]([N+:15]([O-:17])=[O:16])[CH:12]=[C:11]([N+:18]([O-:20])=[O:19])[C:10]=1[Cl:21].C(OO)(C)(C)C>CN1CCCC1=O>[Cl:8][C:9]1[C:10]([Cl:21])=[C:11]([N+:18]([O-:20])=[O:19])[CH:12]=[C:13]([N+:15]([O-:17])=[O:16])[C:14]=1[OH:5] |f:1.2|

Inputs

Step One
Name
liquid
Quantity
10 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
5.6 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Two
Name
Quantity
2.4 g
Type
reactant
Smiles
ClC1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])Cl
Name
Quantity
1.1 g
Type
reactant
Smiles
C(C)(C)(C)OO
Name
Quantity
30 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-33 °C
Stirring
Type
CUSTOM
Details
A 100 mL round-bottomed flask with stir bar
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxing
ADDITION
Type
ADDITION
Details
Upon completion of the addition
CUSTOM
Type
CUSTOM
Details
the dry ice/acetone condenser is removed
CUSTOM
Type
CUSTOM
Details
to evaporate under a stream of dry nitrogen

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=CC(=C1Cl)[N+](=O)[O-])[N+](=O)[O-])O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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